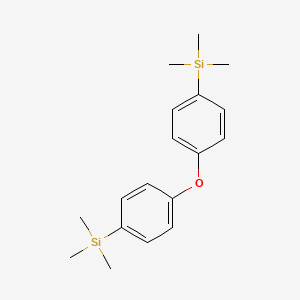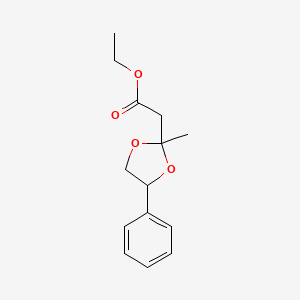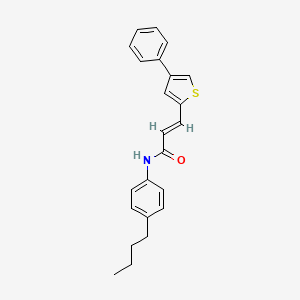
4-Amino-3-methoxyphenyl thiocyanate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methoxyphenyl thiocyanate hydrochloride is an organic compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.691 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a methoxy group, and a thiocyanate group attached to a phenyl ring. It is often used in various chemical and biological research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methoxyphenyl thiocyanate hydrochloride typically involves the reaction of 4-Amino-3-methoxyphenyl thiocyanate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methoxyphenyl thiocyanate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions typically occur under controlled conditions, including specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
4-Amino-3-methoxyphenyl thiocyanate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methoxyphenyl thiocyanate hydrochloride involves its interaction with various molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The thiocyanate group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorophenyl thiocyanate
- 4-(Diethylamino)phenyl thiocyanate hydrochloride
- 4-(Dibutylamino)phenyl thiocyanate hydrochloride
- 4-Amino-2-nitrophenyl thiocyanate
Uniqueness
4-Amino-3-methoxyphenyl thiocyanate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
195046-21-0 |
|---|---|
Molecular Formula |
C8H9ClN2OS |
Molecular Weight |
216.69 g/mol |
IUPAC Name |
(4-amino-3-methoxyphenyl) thiocyanate;hydrochloride |
InChI |
InChI=1S/C8H8N2OS.ClH/c1-11-8-4-6(12-5-9)2-3-7(8)10;/h2-4H,10H2,1H3;1H |
InChI Key |
AVYBROUNYDYVIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


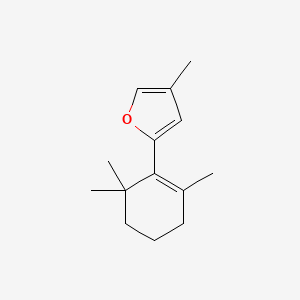
![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)


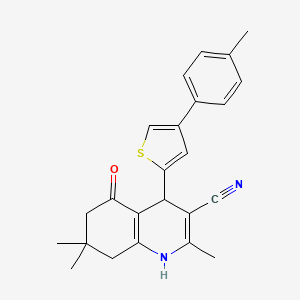
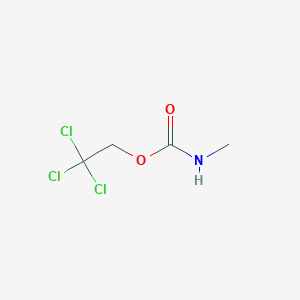
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
